DREADD agonist 21 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

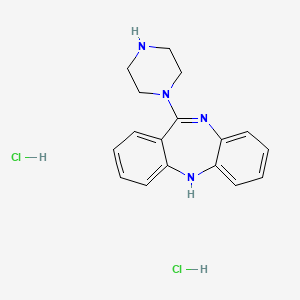

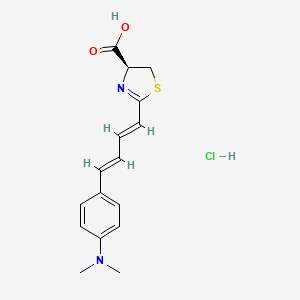

DREADD agonist 21 dihydrochloride: is a potent and selective agonist for designer receptors exclusively activated by designer drugs (DREADDs). It is specifically designed to modulate neuronal and non-neuronal signaling in a non-invasive manner. This compound is known for its excellent bioavailability, pharmacokinetic properties, and brain penetrability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DREADD agonist 21 dihydrochloride involves the formation of 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 35.13 mg/mL in these solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is produced with a purity of ≥98% (HPLC) and is stored under desiccated conditions at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: DREADD agonist 21 dihydrochloride primarily undergoes substitution reactions due to the presence of the piperazinyl and diazepine groups. It is also involved in binding reactions with specific receptors.

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, water, and various catalysts to facilitate the substitution reactions.

Major Products: The major product formed from these reactions is the this compound itself, which is used in various scientific applications .

Scientific Research Applications

DREADD agonist 21 dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed to modulate neuronal and non-neuronal signaling in a non-invasive manner. This compound is used in studies involving the regulation of feeding behaviors, neuronal activity, and other physiological processes in vivo .

Mechanism of Action

The mechanism of action of DREADD agonist 21 dihydrochloride involves its binding to muscarinic acetylcholine receptors, specifically the hM3Dq and hM4Di receptors. Upon binding, it activates these receptors, leading to the modulation of neuronal signaling pathways. This activation can influence various physiological processes, including feeding behaviors and neuronal activity .

Comparison with Similar Compounds

- Clozapine-N-oxide

- Clozapine

- Other muscarinic acetylcholine receptor agonists

Uniqueness: DREADD agonist 21 dihydrochloride is unique due to its high selectivity and potency for the hM3Dq and hM4Di receptors. Unlike clozapine-N-oxide, it does not undergo significant metabolic conversion to clozapine, making it a more reliable tool for in vivo studies .

Properties

IUPAC Name |

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCOPAXYQJWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788730.png)

![8-{(1R)-2-[4-(2,4,5-Trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B10788753.png)

![4-[[18-(4-Aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-(8-methyldeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B10788762.png)

![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B10788784.png)

![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10788794.png)

![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788800.png)

![2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B10788816.png)

![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)